molecular formula C8H10ClNO3 B2375708 Methyl hydroxy(pyridin-4-yl)acetate hydrochloride CAS No. 1354940-87-6

Methyl hydroxy(pyridin-4-yl)acetate hydrochloride

Cat. No.: B2375708
CAS No.: 1354940-87-6
M. Wt: 203.62
InChI Key: WSBLSBNCFQSBCT-UHFFFAOYSA-N
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Description

Methyl hydroxy(pyridin-4-yl)acetate hydrochloride is a chemical compound that features a pyridine ring substituted with a hydroxy group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hydroxy(pyridin-4-yl)acetate hydrochloride typically involves the esterification of hydroxy(pyridin-4-yl)acetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl hydroxy(pyridin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of methyl oxo(pyridin-4-yl)acetate.

    Reduction: Formation of methyl hydroxy(pyridin-4-yl)methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl hydroxy(pyridin-4-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl hydroxy(pyridin-3-yl)acetate hydrochloride
  • Methyl hydroxy(pyridin-2-yl)acetate hydrochloride
  • Ethyl hydroxy(pyridin-4-yl)acetate hydrochloride

Uniqueness

Methyl hydroxy(pyridin-4-yl)acetate hydrochloride is unique due to the specific positioning of the hydroxy and ester groups on the pyridine ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its isomers and analogs.

Properties

IUPAC Name

methyl 2-hydroxy-2-pyridin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h2-5,7,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBLSBNCFQSBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=NC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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